2,2-Difluoro-1-phenylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8H,12H2,1H3 |
InChI Key |
HVKZYHAHTWMTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies for Difluoroamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,2-Difluoro-1-phenylpropan-1-amine , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.
¹H NMR Spectroscopic Analysis
In the proton NMR spectrum of This compound , distinct signals corresponding to the different types of protons are expected. The protons of the phenyl group would typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm. The methine proton (CH-NH₂) adjacent to the phenyl ring and the nitrogen atom is expected to resonate as a triplet downfield, likely in the range of 4.0-4.5 ppm, due to coupling with the adjacent difluoromethyl group. The methyl protons (CH₃) would likely appear as a triplet of triplets further upfield, around 1.5-2.0 ppm, due to coupling with the two fluorine atoms and the methine proton. The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Phenyl-H | 7.2 - 7.5 | Multiplet | - |
| CH-NH₂ | 4.0 - 4.5 | Triplet | J(H,F) ≈ 15-20 |
| CH₃ | 1.5 - 2.0 | Triplet of Triplets | J(H,F) ≈ 10-15, J(H,H) ≈ 7 |
| NH₂ | Variable | Broad Singlet | - |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For This compound , the carbon atoms of the phenyl ring would generate signals in the aromatic region (125-140 ppm). The benzylic carbon (CH-NH₂) would appear in the range of 50-60 ppm. A key feature would be the signal for the difluorinated carbon (CF₂), which is expected to be a triplet due to one-bond coupling with the two fluorine atoms, appearing significantly downfield, likely in the 115-125 ppm region. The methyl carbon (CH₃) would resonate at a higher field, around 15-25 ppm, and would likely show coupling to the adjacent fluorine atoms (a triplet).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Phenyl C (quaternary) | 135 - 140 | Singlet | - |
| Phenyl C-H | 125 - 130 | Singlet | - |
| CH-NH₂ | 50 - 60 | Singlet | - |
| CF₂ | 115 - 125 | Triplet | J(C,F) ≈ 240-250 |
| CH₃ | 15 - 25 | Triplet | J(C,F) ≈ 20-30 |
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments
¹⁹F NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide chemical shift range. arxiv.org For This compound , the two fluorine atoms are chemically equivalent and would therefore produce a single resonance. This signal would be expected to appear as a doublet of quartets due to coupling with the adjacent methine proton and the methyl protons. The chemical shift would likely fall in the range of -90 to -120 ppm relative to a standard such as CFCl₃.
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| CF₂ | -90 to -120 | Doublet of Quartets | J(F,H) ≈ 15-20 (to CH), J(F,H) ≈ 10-15 (to CH₃) |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of This compound (C₉H₁₁F₂N). By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₉H₁₂F₂N⁺ | 172.0932 |
| [M+Na]⁺ | C₉H₁₁F₂NNa⁺ | 194.0752 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of This compound and confirming its identity. The compound would be expected to elute as a single sharp peak at a characteristic retention time under specific chromatographic conditions. The mass spectrometer would simultaneously record the mass-to-charge ratio of the eluting peak, which should correspond to the molecular weight of the target compound. This dual detection provides a high degree of confidence in both the purity and identity of the synthesized molecule. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of the amino group, cleavage of the bond between the phenyl ring and the propyl chain, and loss of HF.
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone of analytical chemistry, enabling the separation of this compound from reaction byproducts, starting materials, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The methodology typically employs a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
For the analysis of this compound, a C18 column is often selected as the stationary phase due to its hydrophobic nature, which interacts effectively with the phenyl group of the analyte. The mobile phase commonly consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is frequently used to ensure the efficient separation of compounds with varying polarities. Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl ring of the compound absorbs UV light. For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information, thus confirming the identity of the eluted compounds.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is another essential technique for the analysis of this compound, particularly for assessing its volatility and identifying any volatile impurities. Due to the presence of the polar amine group, which can lead to poor peak shape and interactions with the column, derivatization is often a necessary step prior to GC analysis.
Derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) can be used to convert the polar amine into a less polar, more volatile derivative, thereby improving its chromatographic behavior. The choice of GC column is critical, with capillary columns containing a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, being a common choice. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and affinities for the stationary phase. A Flame Ionization Detector (FID) is a common choice for detection due to its general sensitivity to organic compounds. For more definitive identification, coupling GC with a mass spectrometer (GC-MS) allows for the analysis of fragmentation patterns, providing a high degree of confidence in the compound's identity.
Table 2: Illustrative GC Parameters for Derivatized this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 270 °C |
| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Injection Mode | Split (50:1) |
| Derivatization | With N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
X-ray Diffraction (XRD) for Solid-State Structure and Stereochemical Determination
X-ray Diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline solids. For this compound, single-crystal XRD provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular geometry.
Comprehensive Fluorine-Specific Analytical Methods
The presence of fluorine atoms in this compound necessitates the use of analytical methods that can specifically quantify this element. These methods are crucial for verifying the elemental composition and for detecting any fluorine-containing impurities.
Total Organic Fluorine (TOF) Determination
Total Organic Fluorine (TOF) analysis is a more targeted approach that quantifies only the fluorine that is covalently bonded to organic molecules. This is particularly useful for distinguishing the active pharmaceutical ingredient from any inorganic fluoride (B91410) salts that might be present as impurities. The methodology for TOF determination often involves an initial step to remove inorganic fluorides, for instance, by solid-phase extraction. The remaining organic fraction is then subjected to combustion, and the resulting hydrogen fluoride is quantified, typically by ion chromatography, as in TF analysis. This selective measurement provides a more accurate assessment of the concentration of the fluorine-containing organic compound of interest.
Extractable Organic Fluorine (EOF) Quantification
Extractable Organic Fluorine (EOF) is a sum parameter that quantifies the total concentration of organic fluorine compounds that can be extracted from a sample matrix using a solvent. qa-group.comrsc.org This analytical approach serves as a crucial screening tool, providing a lower-bound estimate of the total content of organofluorine compounds, including per- and polyfluoroalkyl substances (PFAS) and other fluorinated substances like pharmaceuticals and pesticides. qa-group.comnih.gov The EOF method is particularly valuable because it captures both known and unknown organofluorine compounds, addressing the limitations of targeted analyses that only identify a predefined list of substances. rsc.org Mass balance studies frequently reveal that a significant portion of the EOF in environmental and biological samples cannot be accounted for by targeted PFAS analysis, highlighting the presence of unidentified organofluorine substances. rsc.orgnih.gov
The general procedure for EOF analysis involves several key steps. First, the organofluorine compounds are extracted from the sample matrix, which can include solids like soil, sludge, and sediment, or biological tissues. qa-group.comtudelft.nl This is typically achieved using an organic solvent such as methanol, acetonitrile, or a combination thereof. qa-group.comtudelft.nl The extraction process is designed to isolate the organofluorine compounds while removing inorganic fluoride, which could otherwise interfere with the analysis. rsc.org Following extraction, the solvent containing the extracted compounds is often pre-concentrated. teinstruments.com The final extract is then analyzed using combustion ion chromatography (CIC). nih.govrsc.org In this step, the extract is combusted at high temperatures, which mineralizes the organofluorine compounds and converts the organic fluorine into hydrogen fluoride (HF). The resulting HF gas is captured in an absorption solution and subsequently quantified as fluoride ions (F-) using ion chromatography. sgsaxys.com
The EOF method offers several advantages, including relatively low detection limits and applicability to a wide range of sample matrices. nih.gov It provides a more comprehensive picture of fluorine contamination than targeted methods alone. qa-group.com However, the reproducibility and standardization of EOF methods have been subjects of recent investigation. Interlaboratory comparisons have shown promising accuracy and robustness, though variations in extraction efficiency for certain compounds have been noted. rsc.orgresearchgate.net
Table 1: Results from an Interlaboratory Comparison of EOF Analysis in Water Samples
This table presents data from a study where multiple laboratories analyzed identical water samples to assess the accuracy and variability of EOF measurement methods.
| Sample Type | Fortified Fluorine Conc. (ng L⁻¹) | Number of Labs | Accuracy Range (%) | Between-Laboratory Variation (%) | Within-Laboratory Variation (%) |
| Ultrapure Water | 60 | 4 | 85–101 | 9 | 3–27 |
| Ultrapure Water | 334 | 4 | 76–109 | 19 | 3–27 |
| Groundwater | Unfortified | 4 | N/A | 21-37 | N/A |
| Effluent Water | Unfortified | 4 | N/A | 21-37 | N/A |
Data sourced from an interlaboratory study on EOF analysis. rsc.orgresearchgate.net The results demonstrate the method's accuracy for fortified samples and the degree of variation observed for unfortified environmental samples.
Adsorbable Organic Fluorine (AOF) Analysis
The AOF analytical procedure begins with passing an aqueous sample through cartridges containing activated carbon, which retains the organofluorine compounds. sgsaxys.comfilab.fr A subsequent rinsing step, often with a nitrate (B79036) solution, is crucial to remove any co-adsorbed inorganic fluoride, which could lead to overestimated results. acs.org After rinsing, the activated carbon containing the adsorbed analytes is transferred to a combustion unit. shimadzu.com Through high-temperature combustion, the organic fluorine is converted to hydrogen fluoride (HF). sgsaxys.com The HF is then collected in an absorption solution and the resulting fluoride concentration is measured by ion chromatography (CIC). filab.frshimadzu.com The final result provides a single value representing the total concentration of adsorbable organic fluorine in the sample. qa-group.com
The U.S. Environmental Protection Agency (EPA) has developed Draft Method 1621 for AOF analysis in aqueous matrices, indicating a move towards standardization. sgsaxys.comshimadzu.com This method is considered a "method-defined parameter," meaning the results are intrinsically linked to the specific procedures outlined in the method. sgsaxys.com Studies have shown that AOF recovery for a range of PFAS can be between 64% and 84% in various environmental water samples, though short-chain PFAS may exhibit lower recovery due to less efficient adsorption. acs.orgacs.org The method's sensitivity allows for detection limits in the low microgram-per-liter (µg/L) or even high nanogram-per-liter (ng/L) range. acs.orgchemours.com
Table 2: Performance of an Improved AOF Method on Various Water Samples
This table summarizes the performance characteristics and results of an improved and validated AOF method applied to different water matrices.
| Parameter | Result | Notes |
| Limit of Detection (LOD) | 300 ng/L | More sensitive than previously reported AOF methods. acs.orgacs.org |
| Limit of Quantification (LOQ) | 400 ng/L | More sensitive than previously reported AOF methods. acs.orgacs.org |
| PFAS Mixture Recovery | 64–84% | Tested in different environmental water matrices. acs.orgacs.org |
| Short-Chain PFAS Recovery | 19–39% | Lower recovery observed for three short-chain PFAS due to low adsorption efficiency. acs.org |
| River Water Sample (Example) | 1.4 µg/L | Blank-subtracted result from a typical environmental sample analysis. shimadzu.com |
Data compiled from studies validating and applying AOF methodologies. acs.orgshimadzu.comacs.org The table highlights the method's sensitivity and recovery rates, noting the challenge with short-chain compounds.
Cutting Edge Synthetic Methodologies for 2,2 Difluoro 1 Phenylpropan 1 Amine and Analogous Fluorinated Amines
Direct Fluorination Strategies
Direct fluorination methods offer a straightforward approach to introduce fluorine atoms into a molecule. These strategies are often characterized by the use of highly reactive fluorinating agents and require precise control of reaction conditions to achieve the desired selectivity and yield.
The use of elemental fluorine (F₂) as a fluorinating agent is challenging due to its extreme reactivity and the highly exothermic nature of the reactions. Continuous flow chemistry has emerged as a powerful technology to mitigate these challenges by offering superior control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.ukrsc.org The small reaction volumes within microreactors enhance heat and mass transfer, thereby improving safety and reaction selectivity. durham.ac.uk
In a typical continuous flow setup for direct fluorination, a solution of the substrate is mixed with a stream of diluted elemental fluorine in a microreactor. The precise control afforded by the flow system allows for the selective fluorination of specific positions in the molecule. While the direct synthesis of 2,2-Difluoro-1-phenylpropan-1-amine using this method is not extensively documented, the principles have been applied to the fluorination of various organic substrates. For instance, flow chemistry has been successfully employed for the fluorination of β-dicarbonyl compounds and other activated methylene (B1212753) groups, which are precursors to difluoro compounds. The enhanced safety features of flow reactors make them particularly suitable for handling hazardous reagents like elemental fluorine. durham.ac.ukmit.edu
Table 1: Comparison of Batch vs. Flow Fluorination
| Feature | Batch Reaction | Continuous Flow Reaction |
| Safety | Higher risk due to large volumes of reactive materials | Improved safety due to small reaction volumes and better heat dissipation |
| Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and stoichiometry |
| Selectivity | Often leads to over-fluorination and side products | Higher selectivity and yields |
| Scalability | Challenging to scale up safely | Readily scalable by operating the reactor for longer durations |
Electrochemical fluorination (ECF), particularly the Simons process, is an industrial method for producing perfluorinated organic compounds, including amines, ethers, and carboxylic acids. nih.govwikipedia.org The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF) at a nickel anode. nih.govwikipedia.orgcore.ac.uk The applied potential, typically between 5 and 6 V, facilitates the replacement of hydrogen atoms with fluorine atoms. wikipedia.org
The mechanism is believed to involve the formation of a high-valent nickel fluoride layer on the anode, which acts as the fluorinating agent. core.ac.ukresearchgate.net A key advantage of the Simons process is that it avoids the direct handling of elemental fluorine. wikipedia.org However, a significant challenge of this method is its tendency to produce fully fluorinated (perfluorinated) compounds, making the selective synthesis of partially fluorinated molecules like this compound difficult. core.ac.ukresearchgate.net The harsh reaction conditions can also lead to molecular rearrangements and low yields for complex substrates. wikipedia.org Recent studies have focused on modifying the process for more selective and partial fluorination. nih.gov
Asymmetric and Stereoselective Synthesis of Enantiopure Difluoroamines
The synthesis of enantiomerically pure fluorinated amines is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. This section explores various asymmetric strategies to achieve this goal.
Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine. nih.govrsc.org This approach is particularly valuable for the asymmetric synthesis of amines from prochiral ketones. nih.gov
The synthesis of enantiopure β,β-difluoroamines can be achieved through the kinetic resolution of a racemic mixture or, more efficiently, through the asymmetric synthesis from a corresponding β,β-difluoroketone. For example, a transaminase can selectively aminate one enantiomer of a racemic difluoroamine (B82689), allowing for the separation of the unreacted enantiomer with high enantiomeric excess. In asymmetric synthesis, a prochiral difluoroketone is converted into a single enantiomer of the difluoroamine. The choice of the transaminase and the reaction conditions, such as pH and temperature, are critical for achieving high conversion and enantioselectivity. nih.gov
Table 2: Examples of Transaminase-Mediated Syntheses
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Prochiral Ketone | (R)-Transaminase | (R)-Amine | >95 | >99 |
| Racemic Amine | (S)-Transaminase | (R)-Amine (unreacted) | ~50 | >99 |
Data is representative of typical transaminase performance.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been successfully applied to the synthesis of fluorinated amino compounds.
One notable example is the use of sulfinyl auxiliaries. bioorganica.com.ua For instance, a chiral N-sulfinylimine can be prepared from a difluoroketone and a chiral sulfinamide. The subsequent reduction of the imine is directed by the chiral sulfinyl group, leading to the formation of a single diastereomer of the corresponding N-sulfinyldifluoroamine. The sulfinyl group can then be cleaved under acidic conditions to afford the desired enantiopure difluoroamine. This approach has been used for the synthesis of various α,α-difluoro-β-amino acids and their derivatives with high diastereoselectivity. bioorganica.com.ua Evans oxazolidinones are another class of effective chiral auxiliaries. wikipedia.org
Table 3: Diastereoselective Synthesis using a Chiral Auxiliary
| Substrate | Chiral Auxiliary | Reagent | Diastereomeric Ratio (dr) |
| N-Sulfinylimine | (R)-tert-Butanesulfinamide | L-Selectride® | >95:5 |
| N-Acyl-oxazolidinone | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Diisobutylaluminium hydride (DIBAL-H) | >90:10 |
Data is illustrative of the selectivity achievable with chiral auxiliaries.
The direct enantioselective formation of C-F bonds represents a highly efficient strategy for the synthesis of chiral fluorinated molecules. This approach typically involves the use of a chiral catalyst that can differentiate between two enantiotopic faces of a substrate or two enantiotopic C-H bonds.
Organocatalysis has emerged as a powerful tool for enantioselective fluorination. For example, chiral imidazolidinone catalysts have been used for the enantioselective α-fluorination of aldehydes with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.gov This methodology has been extended to the synthesis of chiral β-fluoroamines and β,β-difluoroamines with excellent enantioselectivity. nih.govnih.gov In this multi-step, one-pot process, the aldehyde is first enantioselectively fluorinated, and the resulting α-fluoroaldehyde is then converted to the corresponding difluoroamine.
Another approach involves the use of chiral phosphoric acids (CPAs) as catalysts. These catalysts have been employed in the asymmetric cyclization of gem-difluoroalkyl 1,3-indandiones with anthranilamides to produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones in high yields and excellent enantioselectivities. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of chiral catalysts to control the stereochemistry of reactions involving difluorinated substrates.
Table 4: Enantioselective Fluorination using Organocatalysis
| Substrate | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Aldehyde | Chiral Imidazolidinone | NFSI | 64-82 | 94-98 nih.gov |
| gem-Difluoroalkyl 1,3-indandione | Chiral Phosphoric Acid | - | up to 95 | up to 99 nih.gov |
Halogen-Fluorine Exchange Reactions
Halogen-fluorine exchange is a fundamental method for introducing fluorine into organic molecules. This process involves the substitution of a halogen atom (typically chlorine, bromine, or iodine) with fluorine using a nucleophilic fluoride source. While economically viable due to the availability of inexpensive reagents like HF-pyridine complexes or metal fluorides, its application in synthesizing complex molecules requires careful consideration of substrate reactivity and potential side reactions. beilstein-journals.org
In the context of synthesizing β,β-difluorinated amines, a potential pathway involves the halofluorination of an appropriate alkene precursor. beilstein-journals.org This reaction proceeds by the anti-addition of a halogen and a fluorine atom across a double bond, forming a vicinal halofluoride. beilstein-journals.org Subsequent reactions, such as a second fluorination step or elimination followed by another functionalization, could potentially lead to the desired difluorinated structure. For instance, the reaction of an alkene with a halogen cation source (like N-halosuccinimides) and a fluoride source can yield a vicinal halofluoride, which serves as a versatile intermediate for further transformations. beilstein-journals.org
Deoxyfluorination Chemistry for Introduction of Difluoromethylene Units
Deoxyfluorination is a powerful technique for converting hydroxyl (C-OH) or carbonyl (C=O) groups into C-F or CF₂ moieties, respectively. beilstein-journals.orgresearchgate.net This transformation is crucial for synthesizing gem-difluoro compounds like this compound from corresponding keto- or hydroxy-precursors.
Sulfur-based fluorinating agents are widely used for deoxyfluorination. Diethylaminosulfur trifluoride (DAST) is one of the most prominent reagents in this class, capable of converting alcohols to alkyl fluorides and ketones to gem-difluorides. researchgate.netacsgcipr.orgnih.gov The reaction mechanism involves the activation of the oxygen-containing group by the reagent, followed by nucleophilic displacement by a fluoride ion. acsgcipr.orgnih.gov
The effectiveness of DAST has been demonstrated in the stereospecific deoxyfluorination of α-hydroxy-β-ketoesters, which are structurally related to precursors for this compound. nih.gov This process typically yields the configurationally inverted α-fluoro product, highlighting the Sₙ2 nature of the fluoride displacement. nih.gov However, DAST is known to be thermally unstable and can be explosive, necessitating careful handling. acsgcipr.org
To address the limitations of DAST, more stable and safer alternatives have been developed. These include Deoxo-Fluor, which is more thermally stable, and the crystalline XtalFluor reagents (XtalFluor-E and XtalFluor-M). thieme-connect.comresearchgate.net These reagents often exhibit improved safety profiles and may offer different reactivity and selectivity. thieme-connect.comnih.gov PhenoFluor, another crystalline and non-explosive reagent, was initially developed for phenols but has been adapted for aliphatic alcohols, showing high chemoselectivity and tolerance for various functional groups. nih.gov
Table 1: Common Deoxyfluorination Reagents
| Reagent Name | Common Abbreviation | Key Features & Applications | Citations |
|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Widely used for converting alcohols and ketones; thermally unstable. | researchgate.netacsgcipr.orgnih.gov |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable alternative to DAST; used for alcohols and ketones. | nih.govbrynmawr.edu |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E | Crystalline, stable solid; used for deoxyfluorination. | thieme-connect.comresearchgate.net |
| (Morpholino)difluorosulfonium tetrafluoroborate | XtalFluor-M | Crystalline, stable solid; related to XtalFluor-E. | thieme-connect.com |
The quest for more sustainable chemical processes has driven the development of greener deoxyfluorination reagents. A significant strategy involves replacing hazardous reagents like DAST with more benign alternatives. nih.govacs.org One innovative approach utilizes sulfur hexafluoride (SF₆), the most potent greenhouse gas, as a feedstock. nih.govacs.org Despite its high stability, SF₆ can be activated to serve as a deoxyfluorination reagent, offering a method for its valorization. nih.govacs.org For example, a reagent derived from SF₆, TDAE-SF₅–F, has been successfully used for the synthesis of thiocarbamoyl fluorides from amines and CS₂, replacing DAST in the process. acs.org This demonstrates a move towards using waste products or environmentally detrimental substances as valuable chemical reagents. nih.govacs.org
Transition-Metal-Catalyzed and Metal-Free C-F Bond Activation and Functionalization
While the formation of C-F bonds is crucial, the activation and functionalization of existing C-F bonds represent a complementary and powerful strategy for synthesizing complex fluorinated molecules. The high strength of the C-F bond makes this a challenging task, but significant progress has been made using transition-metal catalysis. beilstein-journals.org
Palladium catalysts are highly effective for C-F bond activation, enabling a range of cross-coupling reactions. mdpi.com One key application is the synthesis of fluorinated anilines through the coupling of fluoroalkylamines with aryl halides. nih.govnih.gov These reactions can be sensitive, as the fluorinated amine products may be unstable under typical coupling conditions that use strong bases and high temperatures. nih.govnih.gov The use of a weaker base like potassium phenoxide (KOPh) with a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]₂ has been shown to facilitate these reactions in high yield and with low catalyst loadings. nih.govnih.gov
Palladium catalysis also enables the amination of allylic C-F bonds, such as those in 3,3-difluoropropenes, providing access to fluorinated allylic amines. nih.govscilit.com Furthermore, palladium-catalyzed fluorinative bifunctionalization of small rings like aziridines with gem-difluorocyclopropanes offers an efficient route to γ-fluoro amines. thieme-connect.com Research has also focused on the direct, site-selective fluorination of unactivated C(sp³)–H bonds using palladium catalysts, which allows for the late-stage introduction of fluorine into complex molecules. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions for Fluorinated Amine Synthesis
| Reaction Type | Catalyst System | Substrates | Key Feature | Citations |
|---|---|---|---|---|
| Arylation of Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos / KOPh | Fluoroalkylamines + Aryl Halides | Uses a weak base to preserve sensitive products. | nih.govnih.gov |
| Allylic Amination | Palladium / Ligand | 3,3-Difluoropropenes + Amines | Activation of allylic C-F bonds. | nih.govscilit.com |
| Fluorinative Bifunctionalization | Palladium Catalyst | Aziridines + gem-Difluorocyclopropanes | Synthesis of γ-fluoro amines. | thieme-connect.com |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-F bond activation and cross-coupling reactions. rsc.orgdntb.gov.ua Nickel-based systems, often employing ligands such as 1,2-bis(dicyclohexylphosphino)benzene (B1609242) (DCYPBz) or N-heterocyclic carbenes (NHCs), can effectively catalyze the amination of aryl fluorides with both N-alkyl- and N-aryl-substituted primary amines. rsc.orgnih.gov These methods are valuable for the late-stage functionalization of complex fluorinated compounds. rsc.org
Nickel catalysis is also effective for the annulation of ortho-fluoro-substituted aromatic amides with alkynes, proceeding via C-F/N-H bond activation to form 1(2H)-isoquinolinones under mild conditions. acs.orgnih.gov Additionally, nickel catalysts facilitate the cross-coupling of fluorinated alkyl halides with alkylzinc reagents, providing a general route to compounds bearing a perfluoroalkyl group on a tertiary carbon. nih.gov These developments highlight the versatility of nickel in constructing C-N and C-C bonds through the activation of strong C-F bonds. beilstein-journals.orgnih.gov
Table 3: Examples of Nickel-Catalyzed Reactions for Fluorinated Compound Synthesis
| Reaction Type | Catalyst System | Substrates | Key Feature | Citations |
|---|---|---|---|---|
| Amination of Aryl Fluorides | Ni Catalyst / DCYPBz or DCYPE | Aryl Fluorides + Primary Amines | Selective formation of secondary amines. | rsc.org |
| Amination of Aryl Sulfamates | [Ni(cod)₂] / SIPr·HCl | Aryl O-Sulfamates + Amines | First example of amination for this substrate class. | nih.gov |
| C-F/N-H Annulation | Ni Catalyst (ligand-free) / Base | o-Fluoro Aromatic Amides + Alkynes | Mild conditions for isoquinolinone synthesis. | acs.orgnih.gov |
Magnesium-Mediated Arylation of Amines via C-F Bond Activation
A significant advancement in the synthesis of arylamines involves the use of magnesium-mediated C-F bond activation. Researchers have developed a method utilizing bulky β-diketiminate magnesium(II) amides for the arylation of amines. rsc.orgthieme-connect.de These magnesium complexes act as potent sources of nucleophilic amides that can readily activate the C-F bonds of various fluoroarenes at room temperature or with microwave assistance. rsc.org This process facilitates the formation of crucial C-N bonds through nucleophilic aromatic substitution, offering a pathway to synthesize aniline (B41778) derivatives from fluoroarenes in good to excellent yields. thieme-connect.de
The effectiveness of this method is attributed to the cooperative effect of the β-diketiminate ligand and the magnesium amide, which enables the facile cleavage of the strong C-F bond. thieme-connect.de This approach has been successfully applied to a range of fluoroarenes, demonstrating its potential for the regioselective functionalization of these compounds. researchgate.net The mechanism is believed to involve the formation of a magnesium-ate complex, which enhances the nucleophilicity of the amide and facilitates the displacement of the fluoride ion. researchgate.net
Table 1: Magnesium-Mediated Arylation of Fluoroarenes
| Fluoroarene Substrate | Amine | Product | Yield (%) | Reference |
| Pentafluoropyridine (B1199360) | Morpholine | 4-Morpholinotetrafluoropyridine | 85 | rsc.org |
| Hexafluorobenzene | Piperidine | 1-(Pentafluorophenyl)piperidine | 92 | rsc.org |
| Octafluorotoluene | Pyrrolidine | 1-(Heptafluorotoluyl)pyrrolidine | 78 | rsc.org |
Phosphine-Catalyzed C-F Activation for Aminodefluorination
Phosphine-catalyzed C-F bond activation has emerged as a promising metal-free approach for the synthesis of fluorinated amines. Simple and readily available trialkylphosphines have been shown to catalyze the aminodefluorination of various fluoroarenes under mild conditions, yielding highly functionalized fluorinated amines. whiterose.ac.ukacs.org This method demonstrates metallomimetic catalysis, where the phosphine (B1218219) cycles between P(III) and P(V) oxidation states, mimicking the behavior of transition metals. whiterose.ac.uk
The reaction mechanism involves the oxidative addition of the fluoroaromatic substrate to the phosphine, forming a fluorophosphorane intermediate. whiterose.ac.uk This is followed by a pseudotransmetalation step with a silane, leading to the formation of a phosphonium (B103445) ion. whiterose.ac.uk Subsequent hydride transfer and reductive elimination regenerate the phosphine catalyst and yield the aminodefluorinated product. whiterose.ac.uk This methodology has been successfully applied to a range of fluoroarenes, including pentafluoropyridine and perfluorotoluene, demonstrating its versatility. acs.org The use of phosphine/silylium cation frustrated Lewis pairs has also been explored for the mono-hydrodefluorination of compounds like PhCF₃, Ph₂CF₂, and PhCF₂H. nih.gov
Table 2: Phosphine-Catalyzed Aminodefluorination of Fluoroarenes
| Fluoroarene | Amine | Catalyst | Yield (%) | Reference |
| Pentafluoropyridine | Diethylamine | PnBu₃ | 82 | whiterose.ac.uk |
| Pentafluorobenzonitrile | Diethylamine | PnBu₃ | 82 | acs.org |
| Perfluorotoluene | Diethylamine | PnBu₃ | 50 | acs.org |
Transition-Metal-Free Selective C-F Bond Cleavage Approaches
The development of transition-metal-free methods for selective C-F bond cleavage is a significant area of research, offering more sustainable and cost-effective synthetic routes. nih.govjst.go.jp One such approach involves the use of in-situ generated silyl (B83357) radicals from silylboronates, which can effectively mediate the defluoroamination of organic fluorides with amines. springernature.com This method is notable for its mild reaction conditions and high tolerance for various functional groups, including C-O, C-Cl, C-Br, and even CF₃ groups. springernature.com
Another prominent transition-metal-free strategy is the nucleophilic aromatic substitution (SNAr) of polyfluoroarenes. nih.gov This approach is valued for its simplicity, mildness, and environmental friendliness, allowing for the formation of C-N bonds by reacting polyfluoroarenes with amine nucleophiles. nih.gov These methods provide efficient pathways to valuable partially fluorinated aromatic molecules. nih.gov Additionally, electrosynthesis is emerging as a powerful tool for C-F bond activation, enabling cleavage and functionalization under mild conditions. rsc.org
Photoredox Catalysis in Difluoroamine Synthesis and Cyclization Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical species under mild conditions. youtube.comyoutube.com This strategy has been successfully applied to the synthesis of fluoroalkylated compounds through oxy- and amino-fluoroalkylative cyclization of alkenes. nih.gov By using a photocatalyst, readily available fluoroalkyl iodides can be coupled with alkenes to generate fluoroalkylated dihydrobenzofurans and indolinones in good to excellent yields. nih.gov The mechanism is proposed to proceed through a radical/single electron transfer (SET) pathway. nih.gov
Photoredox catalysis also facilitates the decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives, providing access to complex tricyclic indole (B1671886) structures. nih.gov This method highlights the power of photoredox catalysis in constructing intricate molecular architectures from readily available starting materials. nih.gov Furthermore, electron-primed photoredox catalysis, which involves the generation of a catalyst radical anion, has been shown to be a potent method for reductions. youtube.com
Mechanochemical Approaches for Fluorinated Imine and Amine Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. rsc.org The solvent-free mechanochemical synthesis of fluorinated imines has been achieved by the manual grinding of fluorinated benzaldehydes with various anilines or chiral benzylamines. nih.govresearchgate.netmdpi.com This method is remarkably fast, often yielding the desired imines in good to excellent yields within minutes at room temperature. nih.govmdpi.com The resulting imines are versatile intermediates for the synthesis of more complex fluorinated amines and other fine chemicals. researchgate.netmdpi.com
The scope of mechanochemistry extends to the synthesis of primary amides from esters using calcium nitride, a process that is compatible with various functional groups and can maintain stereochemical integrity. nih.gov This solid-state approach significantly reduces waste and energy consumption, aligning with the principles of green chemistry. rsc.org
Table 3: Mechanochemical Synthesis of Fluorinated Imines
| Fluorinated Aldehyde | Amine | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | Aniline | 95 | mdpi.com |
| 4-Fluorobenzaldehyde | 4-Bromoaniline | 98 | researchgate.net |
| 2,4-Difluorobenzaldehyde | Benzylamine | 92 | mdpi.com |
Hydroxydifluoromethylation Reactions for Difluoromethylated Carbinols as Precursors
Difluoromethylated carbinols are valuable precursors for the synthesis of various difluoromethylated compounds, including amines. A straightforward method for the synthesis of these carbinols involves the hexafluoroisopropanol (HFIP)-promoted hydroxydifluoromethylation of aniline, indole, and pyrrole (B145914) derivatives with difluoroacetaldehyde (B14019234) ethyl hemiacetal. nih.gov This protocol provides a facile route to a diverse range of difluoromethylated carbinols in good to excellent yields. nih.gov The resulting carbinols can then be further transformed into the corresponding difluoroamines through subsequent chemical manipulations.
Green Chemistry Considerations in the Synthesis of Fluorinated Amines
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fluorinated amines. Efforts are being made to replace hazardous reagents, reduce solvent use, and improve atom economy. nih.govdovepress.com For example, the development of more benign deoxyfluorination reagents to replace traditional ones like DAST (diethylaminosulfur trifluoride) is a key area of focus. nih.gov The valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating reagent is an attractive and sustainable strategy. nih.govacs.org
Atom Economy and Waste Stream Minimization
In the pursuit of greener chemical processes, atom economy and the minimization of waste streams are paramount considerations in the synthesis of this compound and its analogs. Traditional synthetic routes often rely on stoichiometric reagents and multi-step procedures that generate significant quantities of waste, leading to low E-factors (mass of waste per mass of product). Modern methodologies aim to overcome these limitations through innovative strategies such as flow chemistry, mechanochemistry, and the development of catalytic, workup-free procedures.
A significant advancement in minimizing waste is the adoption of solvent-free mechanochemical methods. mdpi.com For instance, the synthesis of fluorinated imines, which are key intermediates for fluorinated amines, has been achieved by the manual grinding of equimolar amounts of fluorinated benzaldehydes and various anilines or chiral benzylamines at room temperature. mdpi.com This method provides the desired products in good-to-excellent yields within a very short reaction time of just 15 minutes, often surpassing the yields of traditional solvent-based methods. mdpi.com The elimination of bulk solvents contributes directly to a higher atom economy and a drastic reduction in waste. mdpi.com
The development of workup-free protocols also plays a crucial role. A practical, base-free method for amide bond formation utilizes equimolar amounts of carboxylic acids and amines with Diethylaminosulfur trifluoride (DAST) in a volatile solvent like dichloromethane. acs.orgacs.org This process generates only volatile byproducts, which can be easily removed by evaporation, in some cases allowing for the direct crystallization of the pure product from the reaction mixture. acs.orgacs.org Eliminating aqueous workup and chromatographic purification steps significantly reduces solvent consumption and waste generation. acs.org While many coupling reagents like DCC, EDC, and HATU are effective, they produce large amounts of chemical waste and necessitate complex purification. acs.org The DAST-mediated approach, by avoiding these issues, represents a substantial improvement in process efficiency and waste reduction. acs.orgacs.org
Researchers are also exploring the use of benign small molecules as building blocks to improve atom economy. For example, carbon dioxide (CO2) has been employed as a C1 source in the synthesis of carbamoyl (B1232498) fluorides, which are related to fluorinated amines. nih.gov
Table 1: Comparison of Synthetic Methodologies for Fluorinated Amines and Intermediates
| Methodology | Key Features | Advantages in Waste Minimization | Typical Yields | Reference(s) |
|---|---|---|---|---|
| Mechanochemistry | Solvent-free grinding of reactants. | Eliminates solvent waste; short reaction times (e.g., 15 min). | Good to Excellent | mdpi.com |
| Flow Chemistry | Continuous processing in a reactor. | Low E-factors (3.1-5.6); minimal reactant use; reduced side reactions. | Good | researchgate.net |
| DAST-mediated Amidation | Equimolar reagents; volatile byproducts. | Workup-free procedure; no base required; direct crystallization of product. | Up to 76% | acs.orgacs.org |
| Traditional Coupling | Use of reagents like DCC, EDC, HATU. | Effective for bond formation. | Variable | acs.org |
Use of Sustainable Reagents and Solvents
The principles of green chemistry strongly advocate for the replacement of hazardous and non-renewable reagents and solvents with more sustainable alternatives. This is particularly critical in fluorination chemistry, which has traditionally relied on toxic reagents and environmentally damaging solvents. wpmucdn.commiragenews.com
A major challenge in fluorination reactions is the use of hazardous fluorinating agents like hydrogen fluoride (HF). miragenews.com A significant breakthrough is the development of a safer method to generate HF in situ from stable and inexpensive solids. miragenews.com This process uses a commercially available solid acid resin (Amberlyst 15DRY) and potassium fluoride (KF) in acetonitrile (B52724) to trigger a cation exchange reaction, producing HF quantitatively under ambient conditions without special equipment. miragenews.com The generated HF is immediately captured by organic amines to form stable and usable amine-3HF complexes, which act as nucleophilic fluorinating agents. miragenews.com A key advantage of this method is the ability to reuse the resin for over 10 cycles, highlighting its efficiency and sustainability. miragenews.com Another approach seeks to replace reagents like DAST by exploring the use of SF6, the most potent greenhouse gas, as a reagent, thereby valorizing a problematic substance. nih.gov
The choice of solvent is another critical factor, as solvents constitute a major portion of chemical waste. wpmucdn.comacs.org Many fluorination reactions require polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), which are toxic and non-renewable. wpmucdn.com Research has focused on identifying viable green solvent alternatives. wpmucdn.comresearchgate.net Studies have investigated the use of solvents like γ-valerolactone (GVL), cyclopentanone, and Cyrene (dihydrolevoglucosenone) for fluorination reactions. wpmucdn.com While challenges remain, GVL has shown promising results as a potential replacement for toxic solvents. wpmucdn.com The use of biocatalysts, such as transaminases, also offers a green route for producing chiral amines from prochiral ketones, often operating in aqueous media or with co-solvents like DMSO. researchgate.net
The development of these greener approaches, combining safer reagents and renewable solvents, is essential for the sustainable production of this compound and other valuable fluorinated compounds, aligning chemical synthesis with environmental stewardship. miragenews.comacs.org
Table 2: Sustainable Alternatives in Fluorinated Amine Synthesis
| Category | Conventional Substance | Sustainable Alternative(s) | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Fluorinating Agent | Pressurized Hydrogen Fluoride (HF) gas | In situ HF from Amberlyst resin & KF; Amine-3HF complexes | Eliminates handling of toxic/corrosive HF gas; reusable resin; ambient conditions. | miragenews.com |
| Reagents | DAST | Valorization of SF6 | Utilizes a potent greenhouse gas as a chemical feedstock. | nih.gov |
| Solvents | DMF, NMP, DMSO | γ-Valerolactone (GVL), Cyclopentanone, Water | Reduced toxicity; derived from renewable sources; lower environmental impact. | wpmucdn.comresearchgate.net |
| Catalysts | Chemical Catalysts | Transaminases (Biocatalysts) | High selectivity; mild reaction conditions (aqueous media); environmentally benign. | researchgate.net |
Mechanistic Insights and Reactivity Profiling of 2,2 Difluoro 1 Phenylpropan 1 Amine
Detailed Reaction Mechanism Elucidation
The presence of two fluorine atoms on the carbon adjacent (β-position) to the amine-bearing carbon significantly influences the molecule's reactivity. The strong carbon-fluorine bonds are notoriously inert, yet their activation provides a pathway to novel chemical entities. researchgate.netmdpi.com
C-F Bond Cleavage Mechanisms (e.g., Single-Electron Reduction, Oxidative Addition, Radical Pathways)
The cleavage of the robust C-F bond in compounds like 2,2-Difluoro-1-phenylpropan-1-amine is a challenging yet crucial transformation. Several mechanistic pathways have been explored for the activation of C-F bonds in related structures.
Single-Electron Reduction: Visible light photoredox catalysis and electrochemical methods can achieve C-F bond cleavage through single-electron reduction. nih.gov In a reductive quenching cycle, a photocatalyst, upon excitation, is reduced by an electron donor to form a more potent reductant. nih.gov This species can then transfer an electron to the fluorinated substrate, generating a radical anion that fragments, cleaving a C-F bond. Similarly, electrochemical reduction can generate radical intermediates that lead to defluorination. acs.org For instance, the cathodic reduction of trifluoromethyl ketones to their difluoromethyl counterparts proceeds through silyl (B83357) enol ether radical intermediates. acs.org
Oxidative Addition: Transition metal complexes, particularly those with electron-rich, low-valent metal centers like Iridium(I), Palladium(0), or Nickel(0), can directly insert into the C-F bond. nih.govnih.govrutgers.edu This process, known as oxidative addition, is a key step in many catalytic cycles. For aliphatic C(sp³)–F bonds, this reaction was once considered highly difficult. nih.gov However, studies have shown that iridium complexes can cleave C(sp³)–F bonds, sometimes via an initial, reversible C-H bond activation, which facilitates the subsequent C-F bond cleavage. nih.govrutgers.edu This "push-pull" cooperation, where a soft transition metal combines with a fluorophilic activator (like a silyl group or Lewis acid), can accelerate the oxidative addition. nih.gov
Radical Pathways: Radical processes offer another route to C-F bond cleavage. The addition of a radical to a fluorinated group can initiate a cascade leading to fluoride (B91410) elimination. nih.gov For example, photoredox catalysis can generate radicals that add to trifluoromethyl alkenes, ultimately leading to the formation of α,α-difluorobenzylic radicals. nih.gov In the context of gem-difluorocyclopropanes, nickel(I) complexes are proposed to initiate a radical-based mechanism for hydrodefluorination, involving nickel hydrido complexes as key intermediates. rsc.org
Role of Catalyst Systems and Ligand Design in C-F Activation
Catalyst and ligand selection is paramount in achieving efficient and selective C-F bond activation. The electronic and steric properties of the catalyst system dictate its ability to interact with the fluorinated substrate.
Catalyst Systems:
Iridium: Chiral iridium phosphoramidite (B1245037) catalysts have been successfully used for the enantioselective activation of a single C-F bond in allylic difluoromethylene groups. nih.gov These systems, often paired with a fluorophilic activator, enable reactions to proceed with high yield and selectivity. nih.gov
Nickel: Nickel complexes with specific ligands, such as bidentate phosphines (e.g., dppp) or NNN-pincer ligands, are effective catalysts for the cross-coupling and hydrodefluorination of fluoro-aromatics and geminal difluorocyclopropanes. mdpi.comrsc.orgresearchgate.net Bench-stable Ni(II) fluoride complexes have been identified as intermediates and can serve as precatalysts for hydrodefluorination processes. chemrxiv.org
Palladium: Palladium catalysts, particularly with bulky phosphine (B1218219) ligands like PCy₃, are used for cross-coupling reactions involving fluoro-aromatics. mdpi.com The design of the ligand is crucial; for example, bulky ligands can enforce a T-shaped geometry that promotes reactivity.
Ligand Design: The ligand plays a critical role in modulating the reactivity of the metal center. Bidentate phosphine ligands are commonly employed in nickel-catalyzed C-F activation. researchgate.net In iridium-catalyzed reactions, tailored chiral phosphoramidite ligands are essential for controlling regioselectivity, chemoselectivity, and enantioselectivity. nih.gov The ligand architecture influences the stability of catalytic intermediates and the energy barriers for key steps like oxidative addition and reductive elimination.
| Metal Center | Typical Ligands | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Iridium (Ir) | Phosphoramidites | Enantioselective Allylic Substitution | Turnover-limiting oxidative addition of C-F bond | nih.gov |
| Nickel (Ni) | Bidentate Phosphines (dppp), NNN-pincer ligands | Cross-coupling, Hydrodefluorination | Radical mechanism involving Ni(I) intermediates | rsc.orgresearchgate.net |
| Palladium (Pd) | Bulky Phosphines (PCy3) | Cross-coupling | Ortho-directing group assistance | mdpi.com |
| Phosphines (metal-free) | Trialkylphosphines (PnBu3) | Hydrodefluorination, Aminodefluorination | Metallomimetic P(III)/P(V) redox cycling | researchgate.netwhiterose.ac.uk |
Regioselectivity and Diastereoselectivity Control in Difluorination Reactions
The synthesis of β,β-difluoroamines like this compound often requires precise control over stereochemistry. Several strategies have been developed to achieve high regio- and diastereoselectivity.
Organocatalysis: A prominent method for producing enantiopure β,β-difluoroamines involves organocatalysis. nih.gov This approach can provide access to these compounds in excellent chemical yields and high enantioselectivity (e.g., 94–98% ee). nih.gov
Substrate and Catalyst Control: The diastereoselectivity of reactions can often be reversed by changing the catalyst. rsc.org For the synthesis of primary β-fluoroamines, a combination of organocatalytic α-fluorination of aldehydes followed by reaction with an Ellman N-sulfinyl aldimine allows for complete control of the two adjacent stereocenters. nih.gov The choice of organometallic reagent (e.g., Grignard vs. organorhodium) in the subsequent nucleophilic addition step dictates the formation of either the syn or anti diastereomer. nih.gov
Regiodivergent Reactions: In palladium-catalyzed reactions of gem-difluoroallenes, the choice of nucleophile can completely switch the regioselectivity. acs.org For example, using indolines as nucleophiles yields γ-addition products, whereas 2-indole-carboxylate substrates lead exclusively to β-addition products. acs.org Similarly, iodine(I)/iodine(III) catalysis enables the highly regioselective 1,4-difluorination of dienes. nih.gov
Chemical Transformations and Functional Group Interconversions of the Amine Moiety
The primary amine group in this compound is a versatile handle for a wide range of chemical transformations. Its nucleophilicity and basicity, though attenuated by the adjacent electron-withdrawing difluoro group, allow for conventional amine chemistry. nih.gov
Amide Formation: The primary amine readily reacts with acyl chlorides or carboxylic acids (using coupling agents) in nucleophilic acyl substitution reactions to form the corresponding N-substituted amides. youtube.com This is a fundamental transformation for creating more complex structures.
Alkylation: The amine can act as a nucleophile, attacking haloalkanes to form secondary and tertiary amines. youtube.com This reaction proceeds via nucleophilic substitution.
Imine Formation: Condensation with aldehydes or ketones leads to the formation of imines (also known as Schiff bases), with the elimination of a water molecule. youtube.com
Deaminative Functionalization: Modern synthetic methods allow for the deaminative functionalization of primary amines. nih.gov This involves converting the amine into a diazene, which can then undergo transformations to replace the C-N bond with C-halogen, C-H, C-O, C-S, or C-C bonds through a carbon-centered radical intermediate. nih.gov
Derivatization Reactions of the Difluoromethylene Group (e.g., Reduction, Amidation, Saponification)
The difluoromethylene (CF₂) group is generally robust, but it and its adjacent C-H bond can be targeted for specific derivatizations.
Reduction: The reduction of aryldifluoroamides, which are structurally related to the target molecule, can be achieved using reagents like borane (B79455) (BH₃•THF) or sodium borohydride. nih.gov These reductions can yield the corresponding difluoroalkyl amines or alcohols, demonstrating that the CF₂ group is stable under these conditions while the amide is transformed. nih.gov Selective reduction of a trifluoromethyl group to a difluoromethyl group can be accomplished electrochemically or via base-promoted elimination to form a difluoro-p-quinomethide intermediate that is trapped. acs.orgresearchgate.net
Amidation and Saponification Analogs: While direct amidation or saponification of the CF₂ group is not typical, analogous transformations on related functional groups are well-established. For example, α-aryl-α,α-difluoroacetates can be synthesized and subsequently hydrolyzed (saponification) and decarboxylated to yield difluoromethylarenes. rsc.orgwordpress.com This highlights the synthetic pathways available for manipulating structures containing the difluoromethylene moiety.
Deprotonation and Nucleophilic Addition: The C-H bond of a difluoromethyl group attached to an aromatic ring (Ar-CF₂H) can be deprotonated using a combination of a strong base and a Lewis acid. acs.org This generates a nucleophilic Ar-CF₂⁻ synthon, which can react with a variety of electrophiles, providing a powerful method for building more complex benzylic difluoromethylene linkages. acs.org
| Reaction Type | Reagents/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Reduction (of related amide) | BH₃•THF | Difluoroalkyl Amine | Selective reduction of amide over CF₂ group | nih.gov |
| Reduction (of related amide) | Sodium Borohydride | Difluoroalkyl Alcohol | Selective reduction of amide to alcohol | nih.gov |
| Deprotonation/Alkylation (of Ar-CF₂H) | Brønsted superbase + Lewis acid, then Electrophile | Benzylic Difluoromethylene Linkages (Ar-CF₂-R) | CF₂H group acts as a masked nucleophile | acs.org |
| Hydrolysis & Decarboxylation (of related ester) | 1. Base (e.g., NaOH) 2. Heat with KF or CsF | Difluoromethylarene | Two-step conversion to remove ester group | rsc.orgwordpress.com |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Electronic Structure and Bond Energetics (e.g., C-F Bond Strength)
Quantum mechanical calculations are fundamental to determining the electronic structure and bond energetics of organofluorine compounds. The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, a feature that imparts significant chemical stability to the molecule. nih.gov This strength arises from the large electronegativity difference between carbon and fluorine, which creates a highly polarized bond with substantial ionic character. nih.govalfa-chemistry.com
The bond dissociation energy (BDE) for a C-F bond can be up to 130 kcal/mol (approx. 544 kJ/mol). nih.gov High-level quantum chemical calculations, such as the Domain-based Local Pair Natural Orbital Coupled Cluster with Single, Double, and Perturbative Triple Excitations (DLPNO-CCSD(T)), have been used to predict C-F BDEs in various polyfluoroalkyl substances, with values ranging from approximately 405 to 551 kJ mol⁻¹. nih.govacs.org For a molecule like 2,2-Difluoro-1-phenylpropan-1-amine, these calculations can precisely quantify the strength of the C-F bonds, the charge distribution across the molecule, and the influence of the gem-difluoro group on the adjacent benzylic amine center. The presence of two fluorine atoms on the same carbon atom is known to shorten and strengthen the C-F bonds compared to a monofluorinated analogue. nih.gov
Table 1: Typical Carbon-Halogen and Carbon-Hydrogen Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kcal/mol) | Typical BDE (kJ/mol) |
|---|---|---|
| C-F | ~115 - 130 | ~481 - 544 |
| C-H | ~105 | ~439 |
| C-Cl | ~84 | ~351 |
| C-Br | ~72 | ~301 |
| C-I | ~58 | ~243 |
Source: Adapted from general chemical literature, providing context for the C-F bond's unique strength. nih.gov
Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms. For this compound, DFT studies can elucidate the pathways of its synthesis, such as the reduction of the precursor ketone, 2,2-Difluoro-1-phenylpropan-1-one. Calculations can map the potential energy surface of the reaction, identifying the structures and energies of transition states and intermediates.
For instance, studies on radical additions to gem-difluoroalkenes show that radical species preferentially add to the difluorinated carbon. nih.gov DFT calculations in such studies help to rationalize this regioselectivity by comparing the energies of the possible reaction pathways. nih.gov Similarly, DFT could be used to model the nucleophilic attack on the carbonyl of 2,2-Difluoro-1-phenylpropan-1-one, predicting the stereochemical outcome of the reduction to form the amine and providing insights into the energy barriers involved. These theoretical models are crucial for optimizing reaction conditions and understanding selectivity.
In Silico Analysis for Biocatalyst Design and Substrate Reactivity Prediction
In silico methods are increasingly used to design and engineer enzymes for specific synthetic purposes. quantumzyme.comnih.gov The synthesis of chiral amines is often accomplished using amine transaminases (ATAs). mdpi.comacs.org To produce this compound enantioselectively, an (R)- or (S)-selective ATA could be employed to catalyze the reductive amination of 2,2-Difluoro-1-phenylpropan-1-one.
Computational tools can facilitate this process in several ways:
Enzyme Discovery: Motif sequence blast searches of protein databases can identify new putative ATAs with the desired stereoselectivity. mdpi.comnih.gov
Substrate Docking: Molecular docking simulations can predict whether the substrate, 2,2-Difluoro-1-phenylpropan-1-one, will fit into the active site of a known ATA.
Protein Engineering: If a known ATA shows low activity, computational methods like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can identify key amino acid residues in the active site that hinder substrate binding or catalysis. quantumzyme.com This information guides site-directed mutagenesis to create enzyme variants with improved activity and selectivity for the fluorinated substrate. quantumzyme.comacs.org
This rational design approach accelerates the development of biocatalysts for novel or challenging substrates like those containing gem-difluoro groups.
Conformational Analysis of Difluoroamine (B82689) Scaffolds
The introduction of geminal fluorine atoms significantly impacts the conformational preferences of a molecule. nih.gov The study of difluoroamine scaffolds is essential as molecular conformation governs biological activity and physical properties. In acyclic systems, the presence of multiple fluorine atoms introduces complex stereoelectronic interactions, such as the gauche effect.
Theoretical studies on related molecules like 2,2-difluoroethylamine (B1345623) have shown that the conformational equilibrium is dominated by electrostatic interactions. nih.govacs.org Specifically, a "double gauche effect" is observed in the protonated ammonium (B1175870) form, where the positively charged nitrogen is gauche to both fluorine atoms. This conformation is heavily favored due to stabilizing electrostatic attraction, even in polar solvents where such effects are typically attenuated. acs.org For this compound, computational conformational analysis would predict the preferred arrangement of the phenyl, difluoromethyl, and amine groups around the chiral center, which is critical for its interaction with biological targets. These analyses reveal that gem-difluorination is a powerful tool for locking molecules into specific three-dimensional shapes. nih.gov
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)
Computational methods are highly effective at predicting spectroscopic data, which is vital for structure verification. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly important.
DFT calculations are routinely used to predict chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. For fluorinated compounds, specific DFT functionals and basis sets (e.g., ωB97XD/aug-cc-pvdz) have been benchmarked to provide accurate predictions of ¹⁹F chemical shifts. rsc.org These predictions are often improved by linear scaling methods that correct for systematic errors in the computation. nih.gov
Furthermore, these calculations can predict complex spin-spin coupling constants (J-couplings). In fluorinated molecules, multi-bond couplings such as ²JCF, ³JHF, and ⁴JHF are common. rsc.orgnih.gov Theoretical studies on related difluoro-ketones have shown that these coupling constants have a strong dependence on the dihedral angle between the coupled nuclei, providing deep insight into the molecule's conformational population. rsc.org Predicting these spectroscopic signatures is an invaluable aid in the structural elucidation of complex organofluorine compounds. numberanalytics.com
Table 2: Computationally Predicted NMR Parameters
| Parameter | Description | Relevance to this compound |
|---|---|---|
| ¹H Chemical Shift | Resonance frequency of hydrogen nuclei. | Predicted using DFT or machine learning; sensitive to conformation and electronic environment. |
| ¹³C Chemical Shift | Resonance frequency of carbon-13 nuclei. | Helps identify all carbon atoms; shifts are affected by proximity to fluorine atoms. |
| ¹⁹F Chemical Shift | Resonance frequency of fluorine-19 nuclei. | Highly sensitive to the local environment; a key identifier for fluorinated compounds. acs.org |
| J-Couplings (e.g., JHF, JCF) | Through-bond spin-spin interactions. | Provide crucial information on connectivity and dihedral angles (conformation). rsc.orgnih.gov |
This table outlines the types of NMR parameters that can be predicted using computational methods to aid in structural analysis.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Utilization in the Construction of Complex Fluorine-Containing Organic Molecules
2,2-Difluoro-1-phenylpropan-1-amine serves as a valuable starting material for the synthesis of a variety of complex fluorine-containing organic molecules. The presence of the difluoromethylene group adjacent to a chiral center bearing an amino group provides a unique structural motif that can be elaborated into more complex scaffolds. The reactivity of the primary amine allows for a wide range of transformations, including acylation, alkylation, and arylation, to introduce further molecular complexity.
For instance, the amine functionality can be readily converted into amides, sulfonamides, and other derivatives, which can then undergo further reactions. The phenyl group can also be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the conditions must be carefully chosen to avoid side reactions involving the amino group. The combination of these transformations allows for the construction of diverse molecular architectures containing the gem-difluoro functionality, which is a key feature in many biologically active compounds.
Precursor for Stereochemically Defined Chiral Fluorinated Structures
The synthesis of enantiomerically pure fluorinated compounds is of significant interest, as the stereochemistry of fluorine-containing centers can have a profound impact on biological activity. beilstein-journals.org this compound, being a chiral molecule, is an excellent precursor for the synthesis of stereochemically defined chiral fluorinated structures.
Resolution of racemic this compound can be achieved through classical methods, such as the formation of diastereomeric salts with chiral acids, or through enzymatic kinetic resolution. Once the enantiomerically pure amine is obtained, it can be used in stereospecific reactions to generate a variety of chiral fluorinated products. For example, the stereocenter bearing the amino group can direct the stereochemical outcome of subsequent reactions on adjacent functional groups. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex chiral molecules with multiple stereocenters.
Strategies for Late-Stage Functionalization of Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. researchgate.netanu.edu.aunih.gov This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. While direct C-H functionalization is a common LSF strategy, the use of building blocks like this compound offers an alternative approach.
A complex molecule can be designed to contain a reactive handle that can be coupled with this compound in a late-stage transformation. For example, a molecule containing an aldehyde or ketone functionality can be condensed with the amine to form an imine, which can then be reduced to the corresponding secondary amine. This approach allows for the introduction of the 2,2-difluoro-1-phenylpropylamino moiety into a complex scaffold without the need to develop a de novo synthesis for each analog. The development of robust and chemoselective coupling methods is crucial for the success of this strategy. researchgate.netacs.org
Role in the Design and Synthesis of Fluorinated Bioisosteres for Research Applications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. nih.govsci-hub.se The difluoromethyl group (CF2H) and the 1,1-difluoroethyl group are often used as bioisosteres for hydroxyl, thiol, or methoxy (B1213986) groups. sci-hub.secas.cn The 2,2-difluoro-1-phenylpropyl group, derived from this compound, can be considered a bioisostere for various phenylpropyl or phenethyl alcohol derivatives.
By incorporating this fluorinated motif, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, which can affect binding affinity to the target protein. nih.govresearchgate.net The synthesis of a series of analogs containing the 2,2-difluoro-1-phenylpropyl group allows for a systematic investigation of the effects of this fluorinated bioisostere on biological activity.
Intermediate in the Synthesis of Other Fluorinated Building Blocks (e.g., fluorinated imines)
This compound is not only a precursor for complex molecules but can also serve as an intermediate in the synthesis of other valuable fluorinated building blocks. A prominent example is its use in the preparation of fluorinated imines. nih.gov
Future Research Avenues and Emerging Trends in Difluoroamine Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of β,β-difluoroamines has been a significant area of research, with organocatalysis emerging as a powerful tool. nih.gov A two-pot route has been developed to access this valuable moiety, starting from aldehydes. nih.gov This method involves the α,α-difluorination of aldehydes followed by reductive amination to yield β,β-difluoroamines in good yields. nih.gov
Another significant advancement is the zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, which provides a direct route to α,α-difluoro-β-amino amides. rsc.org These compounds are valuable as building blocks for biologically active molecules. rsc.org The resulting amides can be efficiently converted into 2,2-difluoropropane-1,3-diamines. rsc.org
The synthesis of chiral β-fluoroamines and β,β-difluoroamines has been achieved with high yields and enantioselectivity using organocatalysis. nih.gov This approach represents a significant improvement over previous methods that often suffered from the formation of rearranged and dehydrated side products. nih.gov
| Method | Starting Materials | Product | Key Features | Reference |
| Organocatalysis | Aldehydes, NFSI, Amine, NaB(OAc)3H | β,β-difluoroamines | Two-pot synthesis, good yields (64-77%) | nih.gov |
| Reformatsky Reaction | Aldimines, Bromodifluoroacetamides | α,α-Difluoro-β-amino amides | Direct synthesis, yields of 64-95% | rsc.org |
| Asymmetric Hydroamination | gem-Difluoroallenes, Indolines | Enantioenriched γ-addition products | Palladium-catalyzed, high enantioselectivity | acs.org |
Exploration of Undiscovered Reactivity Patterns for the Difluoromethylene Group
The difluoromethylene group in compounds like 2,2-Difluoro-1-phenylpropan-1-amine is a site of unique reactivity. Research into the functionalization of gem-difluoroalkenes, common precursors to difluoroamines, provides insight into potential reactivity patterns. rsc.orgnih.gov Many reactions involving gem-difluoroalkenes proceed through defluorination, leading to monofluorovinyl products, or through the addition of fluoride (B91410) to form trifluoromethyl-containing compounds. nih.govnih.gov However, there is a growing interest in fluorine-retentive strategies that preserve the difluoromethylene unit. nih.govdigitellinc.com
One such strategy involves exploiting single-electron processes to avoid anionic intermediates that are prone to β-fluoride elimination. digitellinc.com This has been successfully used in the copper-catalyzed difunctionalization of gem-difluoroalkenes to generate α,α-difluorinated-α-phenoxy ketones. digitellinc.com The electrophilic nature of the difluorinated carbon in gem-difluoroalkenes makes it susceptible to attack by nucleophiles. nih.gov Conversely, the β-carbon is electron-rich and can react with electrophiles. nih.gov These distinct electronic properties allow for a wide range of selective functionalization reactions. nih.gov
Recent studies have shown that palladium-catalyzed hydroamination of gem-difluoroallenes can be controlled to produce different regioisomers depending on the nucleophile used. acs.org For instance, indolines lead to γ-addition products, while 2-indole-carboxylates result in β-addition products. acs.org
| Reaction Type | Reactant | Key Intermediate/Pathway | Product Type | Reference |
| Difunctionalization | gem-Difluoroalkenes | α-Fluoroalkylated carbanion, radical, or carbocation | Complex fluorinated molecules | rsc.org |
| Hydrodefluorination | gem-Difluoroalkenes | β-Fluoroalkylmetal intermediate with β-fluoride elimination | Monofluoro-substituted alkenes | nih.gov |
| Fluorine-Retentive Functionalization | gem-Difluoroalkenes | Single-electron process avoiding anionic intermediates | Difluoromethylene-containing products | digitellinc.com |
| Regiodivergent Hydroamination | gem-Difluoroallenes | Pd-mediated protonation or LLHT process | Difluoroalkylated indole (B1671886) derivatives | acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning are revolutionizing chemical research by enhancing reaction prediction and molecular design. researchgate.net These computational tools are being developed to predict the outcomes of chemical reactions with high accuracy, which can significantly expedite the discovery and optimization of synthetic routes for compounds like this compound. princeton.edumit.edu
Machine learning models, such as random forests and neural networks, are being trained on large datasets of experimental reactions to predict reaction yields and identify the major products. princeton.edumit.edu For instance, a machine learning approach has been successfully used to predict the performance of C–N cross-coupling reactions by varying multiple reaction components. princeton.edu This allows chemists to navigate the complex, multi-dimensional space of reaction conditions to find optimal outcomes. princeton.edu
In the context of fluorination, machine learning is being used to predict the fluorination strength of various electrophilic N-F reagents. nih.govrsc.org This quantitative understanding of reagent reactivity is crucial for selecting the appropriate fluorinating agent for a specific transformation. nih.govrsc.org Furthermore, AI models are being developed to predict changes in bioactivity upon fluorine substitution, which can guide the design of new drug candidates. nih.gov
| AI/ML Application | Model/Algorithm | Predicted Parameter | Significance | Reference |
| Reaction Outcome Prediction | Neural Networks | Major reaction product | Reduces trial-and-error in synthesis planning | mit.edu |
| Reaction Performance Prediction | Random Forest | Reaction yield | Optimizes reaction conditions efficiently | princeton.edu |
| Fluorination Strength Prediction | Neural Networks | Fluorine plus detachment values for N-F reagents | Aids in selecting the optimal fluorinating agent | nih.govrsc.org |
| Bioactivity Prediction | Multimodal Deep Learning (F-CPI) | Change in bioactivity upon fluorination | Guides lead optimization in drug discovery | nih.gov |
| Chemical Reactivity Prediction | Machine Learning | General reactivity and chemical compatibility | Enables data-driven material discovery | researchgate.netrsc.org |
Advancements in Sustainable and Environmentally Benign Synthesis of Fluorinated Amines
The increasing demand for fluorinated compounds has highlighted the need for more sustainable and environmentally friendly synthetic methods. numberanalytics.com Traditional fluorination techniques often rely on hazardous reagents and generate significant waste. numberanalytics.comtandfonline.com Green fluorination chemistry aims to address these issues by using less toxic reagents, minimizing waste, and improving reaction efficiency. numberanalytics.com
Key principles of green fluorination include the use of non-toxic or less toxic fluorinating agents, high atom economy, mild reaction conditions, and the potential for catalyst reuse. numberanalytics.com Several eco-friendly fluorinating agents have been developed, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com
Electrochemical fluorination is a promising green technique that offers a reagent-free approach to introducing fluorine into organic molecules. numberanalytics.com This method can be performed under mild conditions and has the potential for scalability. numberanalytics.com Another innovative approach is the use of sulfuryl fluoride (SO2F2) in combination with a catalyst for the synthesis of sulfonyl fluorides, a key component in "click chemistry". eurekalert.org This process is highly efficient and produces only non-toxic byproducts. eurekalert.org
The use of carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources for the synthesis of carbamoyl (B1232498) fluorides, thiocarbamoyl fluorides, and trifluoromethylamines is another significant advancement in green fluorine chemistry. nih.govacs.orgacs.orgresearchgate.net Additionally, the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, as a deoxyfluorination reagent is an attractive and sustainable strategy. nih.govacs.org
| Green Chemistry Approach | Reagents/Methods | Target Compounds | Advantages | Reference |
| Use of Eco-Friendly Reagents | NFSI, Selectfluor | Various fluorinated compounds | Less toxic, reduced waste | numberanalytics.com |
| Electrochemical Fluorination | Et3N·3HF, KF | Fluorinated organic molecules | Reagent-free, mild conditions, scalable | numberanalytics.com |
| Click Chemistry with SO2F2 | SHC5®, KF, Thiols/Disulfides | Sulfonyl fluorides | High efficiency, non-toxic byproducts | eurekalert.org |
| Use of Benign C1 Sources | CO2, CS2 | Carbamoyl fluorides, Thiocarbamoyl fluorides, Trifluoromethylamines | Utilizes readily available and benign sources | nih.govacs.orgacs.orgresearchgate.net |
| Valorization of SF6 | SF6-derived reagents | Carbamoyl fluorides, Thiocarbamoyl fluorides | Utilizes a potent greenhouse gas as a reagent | nih.govacs.org |
| Ion-Exchange with Common Salts | KF, Bu4NBr, HFIP | Quaternary ammonium-based fluorinating reagents | Simple, uses inexpensive and readily available reagents | bioengineer.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
